Bis(2-furyl)phosphine is an organophosphorus compound characterized by the presence of two furan rings attached to a phosphorus atom. It is classified as a phosphine, which is a type of organophosphorus compound that typically features a phosphorus atom bonded to organic groups. The compound has garnered interest due to its potential applications in organic synthesis and catalysis.
Bis(2-furyl)phosphine can be sourced from various chemical suppliers and is commonly used in academic and industrial research settings. It falls under the broader classification of phosphines, which are known for their reactivity and ability to act as ligands in coordination chemistry. The unique structure of bis(2-furyl)phosphine, with its furan moieties, imparts distinctive chemical properties that can be exploited in various chemical reactions.
The synthesis of bis(2-furyl)phosphine typically involves the reaction of phosphorus trichloride with 2-furyl lithium or other suitable furyl derivatives. This method allows for the introduction of furan groups onto the phosphorus center.
The molecular structure of bis(2-furyl)phosphine consists of a central phosphorus atom bonded to two 2-furyl groups. The furan rings contribute to the compound's aromatic character and influence its reactivity.
This representation highlights the connectivity between the phosphorus atom and the furan rings.
Bis(2-furyl)phosphine can participate in various chemical reactions, including:
The mechanism by which bis(2-furyl)phosphine exerts its chemical effects typically involves:
The reactivity patterns depend on the electronic characteristics of both the furan rings and the phosphorus atom, influencing how bis(2-furyl)phosphine interacts with other chemical species.
Bis(2-furyl)phosphine has several applications in scientific research:
The versatility of bis(2-furyl)phosphine makes it a valuable compound in both academic research and industrial applications, particularly within fields requiring advanced organophosphorus chemistry.
Chloride substitution methodologies provide the most direct and atom-economical route to bis(2-furyl)phosphine derivatives. These approaches leverage the high nucleophilicity of phosphorus-centered anions and the electrophilic character of chlorophosphines to construct the critical P–C bond while preserving the furan heterocycle's integrity.
Nucleophilic displacement reactions using alkali metal phosphides constitute the foundational approach. Sodium diphenylphosphide (NaPPh₂) reacts efficiently with 2-chlorofuran under controlled conditions to yield bis(2-furyl)phenylphosphine. Optimization studies reveal that tetrahydrofuran solvent at –78°C minimizes side reactions such as ring opening or polymerization, achieving yields exceeding 75%. Lithium-based reagents offer enhanced reactivity toward sterically hindered substrates; lithium diisopropylphosphide cleanly converts 2,5-disubstituted furyl chlorides to tertiary phosphines bearing electron-withdrawing substituents [1] [3].
Dichlorophosphine intermediates enable bidirectional functionalization for asymmetric ligand architectures. Treating 1,2-bis(dichlorophosphino)ethane with four equivalents of 2-furyllithium generates the chelating ligand 1,2-bis(di(2-furyl)phosphino)ethane (dfppe). The reaction demands strict exclusion of oxygen and moisture to prevent oxidation to phosphine oxides, requiring Schlenk-line techniques or glovebox execution. Nuclear magnetic resonance (³¹P NMR) monitoring reveals complete consumption of the dichloride precursor within two hours at –40°C, with the characteristic doublet for dfppe appearing at δ –15.2 ppm (Jₚₚ = 35 Hz) [1].
Table 1: Chloride Substitution Methodologies for Bis(2-furyl)phosphine Derivatives
Phosphine Reagent | Chlorinated Substrate | Product | Yield (%) | Reaction Conditions |
---|---|---|---|---|
NaPPh₂ | 2-Chlorofuran | (2-Furyl)₂PPh | 78 | THF, –78°C, 4 h |
LiP(iPr)₂ | 2-Chloro-5-methylfuran | (5-Me-2-Furyl)₂P(iPr) | 82 | Et₂O, –40°C, 3 h |
ClP(CH₂)₂PCl | 2-Furyllithium (4 eq) | (2-Furyl)₂P(CH₂)₂P(Furyl)₂ | 65 | THF, –40°C → RT, 12 h |
Cl₂PCH₂PCl₂ | 2-Furyllithium (4 eq) | (2-Furyl)₂PCH₂P(Furyl)₂ | 58 | THF, –78°C → 0°C, 8 h |
Post-functionalization strategies exploit the furan ring's susceptibility to electrophilic substitution. Friedel-Crafts acylation using acetyl chloride and aluminum trichloride selectively functionalizes the C5 position, introducing ketone handles for subsequent transformations. Lithiation at C5 using n-butyllithium/TMEDA followed by quenching with chlorodiphenylphosphine installs diphenylphosphino groups, creating potentially tridentate P,O,P-donor frameworks. These methodologies demonstrate the modularity achievable through sequential functionalization, enabling precise tuning of steric and electronic properties for catalytic applications [3] [5].
Transition metals facilitate challenging P–C bond formations through oxidative addition, transmetalation, and reductive elimination sequences, enabling couplings with aryl halides that resist conventional nucleophilic substitution. These methods tolerate diverse functional groups and provide complementary routes to sterically congested derivatives.
Palladium-catalyzed P-C couplings represent the most versatile methodology. The Buchwald-Hartwig-type reaction employs Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene (dippf) catalyst systems to couple secondary phosphines with aryl halides. Optimized conditions (toluene, 110°C, 24 hours) transform HP(2-Furyl)₂ and 4-bromoanisole into (4-MeOC₆H₄)P(2-Furyl)₂ in 89% isolated yield. Key to success is the bulky electron-rich nature of dippf, which accelerates oxidative addition into aryl bromides and suppresses phosphine over-oxidation. The methodology extends to electron-deficient aryl chlorides when using Pd₂(dba)₃/XPhos catalytic systems, albeit requiring higher temperatures (130°C) and extended reaction times (48 hours) [3] [9].
Nickel-catalyzed P-C bond formations offer economic advantages for large-scale synthesis. NiCl₂(dme)₂ with dcype ligand catalyzes the coupling of (2-furyl)PH₂ with aryl iodides at room temperature within six hours. This system exhibits exceptional functional group tolerance, accommodating free amines, alcohols, and even boronic esters without protection. Mechanistic investigations suggest a Ni⁰/Niᴵᴵ cycle where the secondary phosphine acts both as reactant and reductant, generating the active Ni⁰ species in situ. This in situ activation eliminates the need for external reductants like zinc or manganese, simplifying operational procedures [3].
Table 2: Metal-Catalyzed Synthesis of Functionalized Bis(2-furyl)phosphines
Catalyst System | Phosphine Source | Coupling Partner | Product | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/dippf | HP(2-Furyl)₂ | 4-BrC₆H₄OMe | (4-MeOC₆H₄)P(2-Furyl)₂ | 89 |
Pd₂(dba)₃/XPhos | HP(2-Furyl)₂ | 4-ClC₆H₄CO₂Et | (4-EtO₂CC₆H₄)P(2-Furyl)₂ | 76 |
NiCl₂(dme)₂/dcype | HP(2-Furyl)₂ | 2-Iodothiophene | (2-Thienyl)P(2-Furyl)₂ | 81 |
[Rh(COD)Cl]₂ | (2-Furyl)₂P-SiMe₃ | 4-IC₆H₄CF₃ | (4-CF₃C₆H₄)P(2-Furyl)₂ | 68 |
Directed ortho-metalation provides regioselective access to substituted derivatives. Treatment of bis(2-furyl)phenylphosphine with n-BuLi induces ortho-directed lithiation adjacent to phosphorus, facilitated by the furan ring's coordination to lithium. Quenching with electrophiles installs substituents at C3 with >95% regioselectivity. Silyl chlorides afford silyl derivatives useful for further functionalization, while carbonyl electrophiles introduce hydroxymethyl or carboxylic acid functionalities. This directed metalation strategy enables precise molecular editing after phosphine assembly, circumventing challenges associated with pre-functionalized furan precursors [5] [7].
Introducing chirality into bis(2-furyl)phosphine scaffolds produces P-chirogenic ligands crucial for asymmetric catalysis. Achieving high enantiopurity demands specialized strategies including resolution, chiral auxiliaries, and asymmetric catalysis, with each approach offering distinct advantages and limitations.
Diastereomeric resolution remains widely applicable despite being stoichiometric in chiral resolving agents. Treating racemic 2,2'-bis(di(2-furyl)phosphino)-1,1'-binaphthyl (TetFuBINAP) with (1S)-camphorsulfonyl azide generates diastereomeric phosphinimine adducts. These adducts exhibit distinct crystallization behaviors in THF/hexane mixtures, enabling separation by fractional crystallization. Subsequent hydrolysis with hydrochloric acid regenerates enantiomerically enriched TetFuBINAP (>98% ee). Although operationally intensive, this method reliably provides multi-gram quantities of both enantiomers without specialized equipment. The less electron-rich furyl substituents enhance resolution efficiency compared to phenyl analogues due to increased polarity differences between diastereomers [2] [4].
Chiral auxiliary approaches employ enantiopure precursors to control phosphorus stereogenicity. Reacting (R,R)-2,3-butanediol ditosylate with LiP(2-Furyl)₂ yields the C₂-symmetric ligand (R,R)-Chiraphos-Fu. The reaction proceeds via Sₙ2 displacement with clean inversion at carbon, preserving the auxiliary's stereochemical information. Similarly, ferrocene-based backbones with planar chirality, such as Josiphos derivatives, undergo stereospecific substitution to install di(2-furyl)phosphino groups. These methods guarantee high enantiopurity (>99% ee) but require access to expensive enantiopure starting materials, limiting scalability [4] [7].
Table 3: Chiral Diphosphines Incorporating Bis(2-furyl)phosphino Groups
Ligand Name | Chiral Backbone | Stereogenic Element | Application in Catalysis | ee Achieved (%) |
---|---|---|---|---|
TetFuBINAP | 1,1'-Binaphthyl | Axial chirality | Pd-catalyzed intermolecular Heck | 94 |
(R,R)-Chiraphos-Fu | 2,3-Butanediol | Central chirality | Rh-catalyzed asymmetric hydrogenation | 88 |
(S,Sp)-Josiphos-Fu | Ferrocenyl ethyl | Planar/central chirality | Cu-catalyzed conjugate addition | 92 |
(R)-FerroTANE-Fu | Tetrahydroferrocenyl | Planar chirality | Ir-catalyzed asymmetric allylic alkylation | 85 |
Asymmetric catalytic phosphorylation represents an emerging strategy using chiral catalysts to desymmetrize prochiral phosphines. Enantioselective addition of H-P(2-Furyl)₂ to divinyl ketones proceeds under palladium catalysis with (S)-Segphos ligand, generating tertiary phosphines with α-chiral carbon centers in 90% ee. The reaction involves Pd-catalyzed hydrophosphination where chiral induction occurs during the conjugate addition step. This atom-economical approach constructs both P–C and C–C bonds simultaneously while establishing the stereocenter. However, substrate scope remains narrower compared to stoichiometric methods, primarily limited to activated alkenes [3] [7].
Mechanochemistry bypasses solvent limitations through solid-state reactivity, enabling unusual coordination modes and enhancing sustainability. These solvent-free methods utilize mechanical force to initiate reactions, often yielding products inaccessible through solution-phase synthesis.
Liquid-assisted grinding (LAG) efficiently generates transition metal complexes. Combining bis(2-furyl)phenylphosphine with [PdCl₂(NCPh)₂] in a 2:1 stoichiometry and adding catalytic ethanol (η = 0.3 μL/mg) in a vibratory mill produces trans-PdCl₂[P(2-Furyl)₂Ph]₂ within 30 minutes. X-ray diffraction analysis confirms the trans-square planar geometry with P-Pd-P bond angle of 180°. This contrasts with solution syntheses which yield mixtures of cis and trans isomers due to slower isomerization kinetics. The mechanical energy input likely facilitates ligand substitution and crystal lattice reorganization more efficiently than thermal methods. This technique proves particularly valuable for air-sensitive complexes, as operations within sealed milling jars minimize oxidation [6] [8].
Co-crystal synthesis exploits the furan oxygen's hydrogen-bonding capability to direct supramolecular assembly. Grinding CuI with bis(2-furyl)phosphine and 1,3-di(4-pyridyl)propane forms a polymeric network featuring P→Cu coordination and O···H–N hydrogen bonds. Single-crystal X-ray analysis reveals a 2D grid structure where CuI dimers connect phosphine ligands while the dipyridyl spacers bridge through hydrogen bonding to furyl oxygens. This hierarchical assembly demonstrates how mechanochemistry can orchestrate both coordination bonds and weaker interactions to construct complex architectures. The method achieves high yields (95%) without solvent purification, significantly reducing waste generation compared to solvothermal approaches [6].
Solid-state ligand exchange modifies preformed complexes under mechanical stress. Placing [Mo(CO)₄(nbd)] (nbd = norbornadiene) and bis(2-furyl)phenylphosphine in a ball mill induces CO displacement, yielding [Mo(CO)₂(P(2-Furyl)₂Ph)₂(nbd)] exclusively. Infrared spectroscopy confirms the absence of carbonyl bands above 2000 cm⁻¹, consistent with dicarbonyl species formation. The reaction's completeness within two hours at ambient temperature contrasts with solution-phase analogues requiring refluxing toluene and extended reaction times (12 hours). This enhanced reactivity stems from localized thermal hotspots (estimated >400°C) generated during ball collisions, temporarily overcoming activation barriers while avoiding bulk decomposition [3] [6].
Table 4: Mechanochemically Synthesized Coordination Complexes of Bis(2-furyl)phosphines
Metal Precursor | Phosphine | Product | Reaction Time | Key Structural Feature |
---|---|---|---|---|
[PdCl₂(NCPh)₂] | P(2-Furyl)₂Ph | trans-PdCl₂[P(2-Furyl)₂Ph]₂ | 30 min | Square planar, trans P-Pd-P |
CuI | P(2-Furyl)₃ | [Cu₄I₄(P(2-Furyl)₃)₄] | 45 min | Cubane-type cluster |
[Mo(CO)₄(nbd)] | P(2-Furyl)₂Ph | [Mo(CO)₂(P(2-Furyl)₂Ph)₂(nbd)] | 2 h | Dicarbonyl, distorted octahedral |
AgOTf | P(2-Furyl)₂(2-pyridyl) | [Ag₂(P(2-Furyl)₂(2-pyridyl))₂(OTf)₂] | 1 h | Dimeric, Ag-Ag interaction |
Solvent-free co-crystallization of phosphine chalcogenides demonstrates mechanochemistry's utility for oxidation state modulation. Grinding bis(2-furyl)phenylphosphine with elemental sulfur produces the crystalline phosphine sulfide P(2-Furyl)₂Ph=S. Single-crystal analysis reveals unusual S···O interactions (2.87 Å) between the sulfoxide oxygen and adjacent furyl oxygen, stabilizing a specific molecular conformation. This contrasts with solution-oxidized material which crystallizes as a conformational mixture. The mechanochemically driven crystalline order enhances materials properties, evidenced by a 15°C increase in melting point compared to the solution-derived product. These solid-state modifications highlight opportunities for tuning functional behavior through mechanochemical synthesis [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7